molecular formula C16H12Cl2 B14578593 1,3-Dichloro-5-[3-(4-methylphenyl)propadienyl]benzene CAS No. 61693-04-7

1,3-Dichloro-5-[3-(4-methylphenyl)propadienyl]benzene

Cat. No.: B14578593
CAS No.: 61693-04-7
M. Wt: 275.2 g/mol
InChI Key: DWSFEWWSVRHPKB-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-[3-(4-methylphenyl)propadienyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms and a propadienyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-[3-(4-methylphenyl)propadienyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-dichlorobenzene and 4-methylphenylacetylene.

    Reaction Conditions: The reaction is carried out under conditions that promote the formation of the propadienyl group. This often involves the use of a strong base such as sodium amide (NaNH2) in liquid ammonia (NH3) to deprotonate the alkyne and generate the corresponding acetylide anion.

    Coupling Reaction: The acetylide anion then undergoes a coupling reaction with 1,3-dichlorobenzene to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-[3-(4-methylphenyl)propadienyl]benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The propadienyl group can be oxidized to form corresponding epoxides or ketones.

    Reduction Reactions: The compound can be reduced to form the corresponding alkanes or alkenes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) or platinum (Pt) catalyst.

Major Products Formed

    Substitution: Formation of phenols or amines.

    Oxidation: Formation of epoxides or ketones.

    Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

1,3-Dichloro-5-[3-(4-methylphenyl)propadienyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-[3-(4-methylphenyl)propadienyl]benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds and subsequent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichlorobenzene: Similar structure but lacks the propadienyl group.

    4-Methylphenylacetylene: Contains the propadienyl group but lacks the dichlorobenzene moiety.

    1,3-Dichloro-5-phenylbenzene: Similar structure but with a phenyl group instead of the propadienyl group.

Uniqueness

1,3-Dichloro-5-[3-(4-methylphenyl)propadienyl]benzene is unique due to the presence of both the dichlorobenzene and propadienyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61693-04-7

Molecular Formula

C16H12Cl2

Molecular Weight

275.2 g/mol

InChI

InChI=1S/C16H12Cl2/c1-12-5-7-13(8-6-12)3-2-4-14-9-15(17)11-16(18)10-14/h3-11H,1H3

InChI Key

DWSFEWWSVRHPKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C=CC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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